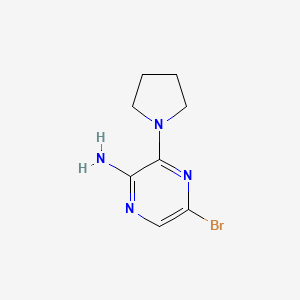

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

説明

Significance of Pyrazine (B50134) Derivatives in Medicinal Chemistry and Organic Synthesis

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives are integral to a wide array of biologically active compounds and approved pharmaceuticals. nih.gov The pyrazine nucleus is often employed as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270), offering unique electronic properties and opportunities for hydrogen bonding. nih.gov

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of molecules to biological targets such as enzymes and receptors. nih.gov This characteristic has been exploited in the design of numerous therapeutic agents. The structural and electronic properties of pyrazines contribute to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antibacterial, and antiviral effects. mdpi.com

In organic synthesis, pyrazine derivatives serve as versatile building blocks for the construction of more complex molecules. Their synthesis can be achieved through various established methods, allowing for the introduction of a wide range of substituents. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

| Drug Name | Therapeutic Class |

| Glipizide | Antidiabetic |

| Pazinaclone | Anxiolytic |

| Acipimox | Antihyperlipidemic |

| Bortezomib | Anticancer |

| Amiloride | Diuretic |

Role of Pyrrolidine (B122466) Moieties in Designing Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. researchgate.net This scaffold is prevalent in a vast number of natural products, especially alkaloids, and synthetic compounds with significant biological activities. researchgate.net

The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The presence of stereogenic centers in substituted pyrrolidines introduces chirality, a critical factor in drug-receptor interactions. researchgate.net

Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antibacterial, antiviral, and central nervous system activities. researchgate.net The versatility of the pyrrolidine scaffold makes it a favored component in the design of novel therapeutic agents. researchgate.net

Overview of Halogenated Pyrazines and Their Synthetic Utility

The introduction of halogen atoms, such as bromine, onto the pyrazine ring significantly influences the compound's physicochemical properties and reactivity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov

From a synthetic perspective, halogenated pyrazines are highly valuable intermediates. nih.gov The halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at specific positions on the pyrazine ring, facilitating the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR). nih.gov For instance, a bromo-substituent can be readily replaced with carbon, nitrogen, or oxygen-based functionalities, providing a powerful tool for the diversification of pyrazine-based compound libraries. nih.gov

Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRLQVEMFYPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587502 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-72-8 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3 Pyrrolidin 1 Ylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). This allows for the mapping of the molecular skeleton and the precise assignment of atoms within the structure.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is expected to exhibit distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the protons of the pyrrolidine (B122466) ring, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyrazinering. The electron-donating amino and pyrrolidinyl groups and the electron-withdrawing bromo group will each impact the chemical shift of the pyrazine proton.

The single proton on the pyrazine ring is anticipated to appear as a singlet, given the absence of adjacent protons. Its chemical shift would likely be in the downfield region, characteristic of aromatic protons. The pyrrolidine ring protons would typically present as two multiplets, corresponding to the α- and β-protons relative to the nitrogen atom. The amino group protons may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | 7.5 - 8.0 | s (singlet) | 1H |

| Pyrrolidine-α-H | 3.3 - 3.7 | m (multiplet) | 4H |

| Pyrrolidine-β-H | 1.9 - 2.2 | m (multiplet) | 4H |

| NH₂ | 5.0 - 6.0 | br s (broad singlet) | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted pyrazine systems.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyrazine ring carbons are particularly informative for confirming the substitution pattern.

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The carbons attached to the amino (C-2) and pyrrolidinyl (C-3) groups will also show characteristic shifts. The pyrrolidine ring will exhibit two signals for the α- and β-carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-3 | 140 - 145 |

| Pyrazine C-5 | 110 - 115 |

| Pyrazine C-6 | 130 - 135 |

| Pyrrolidine α-C | 45 - 50 |

| Pyrrolidine β-C | 25 - 30 |

Note: Predicted values are based on established substituent effects on pyrazine and other heterocyclic aromatic systems.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be instrumental in confirming the connectivity within the pyrrolidine ring by showing cross-peaks between the α- and β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal in the 3.3 - 3.7 ppm range would show a correlation to the carbon signal in the 45 - 50 ppm range, confirming their assignment as the α-protons and α-carbon of the pyrrolidine ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). columbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the pyrazine proton and the carbons of the pyrazine ring would confirm their relative positions. Also, correlations between the pyrrolidine α-protons and the C-3 carbon of the pyrazine ring would establish the point of attachment of the pyrrolidine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₈H₁₀BrN₅), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.com

LC-MS and GC-MS Applications

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. nih.govnih.gov

LC-MS: This technique is well-suited for the analysis of relatively polar and non-volatile compounds like this compound. nih.gov The compound would first be separated from any impurities or byproducts on a liquid chromatography column, and then the eluent would be introduced into the mass spectrometer to obtain the mass spectrum. LC-MS is particularly useful for analyzing reaction mixtures and for the purification of the target compound.

GC-MS: While GC-MS is often used for more volatile compounds, it can be applied to the analysis of some heterocyclic amines, sometimes requiring derivatization to increase volatility and thermal stability. nih.gov The fragmentation pattern obtained from electron ionization (EI) in GC-MS can provide valuable structural information. The fragmentation of this compound would likely involve the loss of the bromine atom, fragmentation of the pyrrolidine ring, and cleavage of the pyrazine ring. libretexts.org Analysis of these fragment ions can help to confirm the structure of the parent molecule. The fragmentation of brominated compounds often shows a characteristic loss of Br• or HBr. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine (pyrrolidine ring), substituted pyrazine ring, and carbon-bromine bond.

The primary amino (-NH₂) group would likely show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretching vibration. Additionally, a scissoring (bending) vibration for the N-H bond is expected around 1650-1580 cm⁻¹.

The pyrrolidine ring, a saturated heterocyclic amine, will contribute to the spectrum primarily through its C-H and C-N stretching and bending vibrations. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the pyrrolidine ring are anticipated in the 2960-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the ring is expected to appear in the 1250-1020 cm⁻¹ range.

The pyrazine ring, being an aromatic system, will display characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are also expected to be observed, typically above 3000 cm⁻¹. The substitution pattern on the pyrazine ring will influence the exact position and intensity of these bands.

Finally, the carbon-bromine (C-Br) stretching vibration is expected to be present in the fingerprint region of the spectrum, typically in the range of 600-500 cm⁻¹. The presence of this band would be a key indicator of the bromine substitution on the pyrazine ring.

A summary of the predicted IR absorption bands and their corresponding functional group assignments is presented in the interactive data table below.

| Predicted Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300-3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Pyrazine Ring |

| 2960-2850 | Aliphatic C-H Stretch | Pyrrolidine Ring (-CH₂) |

| 1650-1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600-1400 | C=C and C=N Stretches | Pyrazine Ring |

| 1250-1020 | C-N Stretch | Tertiary Amine (Pyrrolidine) |

| 600-500 | C-Br Stretch | Bromo Substituent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the crystal structures of similar molecules, such as substituted aminobromopyridines and other pyrazine derivatives. nih.gov

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic molecules. The unit cell parameters would be dependent on the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions.

Key structural features that would be elucidated by X-ray crystallography include bond lengths, bond angles, and torsion angles. The pyrazine ring is expected to be largely planar. The exocyclic C-N bonds connecting the amino and pyrrolidinyl groups to the pyrazine ring will have lengths indicative of some degree of conjugation with the aromatic system.

Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The primary amino group can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions with neighboring molecules. These interactions would likely lead to the formation of one-, two-, or three-dimensional networks in the solid state. The planarity of the pyrazine ring may also facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

A hypothetical data table summarizing the kind of crystallographic information that would be obtained from an X-ray diffraction study is provided below. The values are illustrative and based on typical ranges for similar organic compounds.

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Bond Lengths (Å) | C-N (amino), C-N (pyrrolidine), C-Br |

| Key Bond Angles (°) | Angles within the pyrazine and pyrrolidine rings |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

The precise determination of these parameters would require experimental X-ray crystallographic analysis of a suitable single crystal of this compound.

Based on a comprehensive search of available scientific literature, specific computational chemistry and in silico studies focusing solely on the compound This compound are not publicly available. Detailed molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET predictions for this exact molecule have not been published in the reviewed sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on this compound. To provide such an analysis would require access to proprietary research data or the execution of new computational studies on this specific molecule.

General methodologies for the computational analysis of related pyrazine derivatives are established in the scientific community. These studies typically involve:

Molecular Docking: Simulating the interaction of a ligand (like a pyrazine derivative) with the binding site of a protein to predict its orientation, binding affinity, and potential biological activity.

QSAR: Developing statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity, helping to predict the activity of new compounds and identify key structural features.

ADMET Prediction: Using computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity properties of a compound to assess its drug-likeness.

While these techniques are frequently applied to novel pyrazine-based molecules in drug discovery research, specific data tables and detailed research findings for this compound are absent from the public domain.

Computational Chemistry and in Silico Studies of 2 Amino 5 Bromo 3 Pyrrolidin 1 Ylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of heterocyclic compounds, including pyrazine (B50134) derivatives. For 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and sites of reactivity. These theoretical studies are often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The initial step in DFT calculations involves the optimization of the molecular geometry to find the most stable conformation of the compound. This process provides key information on bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the orientation of the pyrrolidinyl group relative to the pyrazine ring and the planarity of the molecule.

Subsequent to geometry optimization, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-donating amino and pyrrolidinyl groups are expected to increase the energy of the HOMO, while the electron-withdrawing bromo substituent may influence the LUMO energy.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the pyrazine and amino groups, as well as the bromine atom, are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyrazine ring are likely to be regions of positive potential.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Global Electrophilicity Index (ω) | 2.73 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. For this compound, conformational analysis and molecular dynamics (MD) simulations are essential computational techniques to explore its dynamic behavior.

Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior over time, typically in a simulated biological environment (e.g., in a water box). MD simulations track the motions of atoms and molecules by solving Newton's equations of motion. These simulations can provide insights into the stability of different conformers, the flexibility of the molecule, and its interactions with solvent molecules.

For this compound, an MD simulation would likely show that the pyrazine ring remains relatively rigid, while the pyrrolidine (B122466) ring exhibits a degree of flexibility, undergoing puckering motions. The simulation can also reveal the formation and breaking of intramolecular hydrogen bonds, for instance, between the amino group and the nitrogen of the pyrrolidine ring, which can influence the conformational preferences.

Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to understand the solvation structure around the molecule.

| Dihedral Angle | Energy Minimum 1 (°) | Energy Minimum 2 (°) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| C2-C3-N(pyrrolidine)-C(pyrrolidine) | 45.2 | -43.8 | 5.7 |

Biological Activity and Potential Applications of 2 Amino 5 Bromo 3 Pyrrolidin 1 Ylpyrazine and Its Analogs

Anticancer Activities

Analogs of 2-amino-5-bromo-3-pyrrolidin-1-ylpyrazine have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

The antiproliferative activity of pyrazine (B50134) derivatives and their analogs has been evaluated against several human cancer cell lines. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has been shown to inhibit the viability of human leukemia K562 cells with an IC50 of 25μM after 72 hours of treatment. nih.govrjeid.com Similarly, certain isatin-purine hybrids have shown cytotoxic effects on various cancer cell lines. mdpi.com Brominated plastoquinone (B1678516) (BrPQ) analogs have also exhibited significant growth inhibition against a panel of cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov For example, BrPQ6, BrPQ9, and BrPQ10 showed growth inhibition of 99.57%, 96.57%, and 95.54%, respectively, against the K-562 leukemia cell line. nih.gov

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Leukemia) | IC50 (72h) | 25 µM | nih.govrjeid.com |

| Isatin–Purine Hybrid (Compound 15) | HepG2 (Liver) | IC50 | 9.61 µM | mdpi.com |

| Isatin–Purine Hybrid (Compound 15) | MCF-7 (Breast) | IC50 | 10.78 µM | mdpi.com |

| Isatin–Purine Hybrid (Compound 15) | HeLa (Cervical) | IC50 | 8.93 µM | mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | HCT-116 (Colon) | GI% | 85.93% | nih.gov |

Pyrazine derivatives can induce apoptosis, or programmed cell death, in cancer cells. The pyrazine derivative 2-mOPP was found to induce apoptosis in K562 leukemia cells. nih.govrjeid.com The mechanism involves the regulation of key proteins in the apoptotic pathway. Specifically, treatment with 2-mOPP led to a decrease in the expression of anti-apoptotic proteins Bcl2 and Survivin, while increasing the expression of the pro-apoptotic protein Bax. nih.govrjeid.com This shift in the Bax/Bcl2 ratio is a critical event in the initiation of the intrinsic apoptotic cascade. Furthermore, 2-mOPP was observed to cause cell cycle arrest in the G0/G1 phase, leading to an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.govresearchgate.net

The efficacy of aminopyrazine analogs has been documented against a range of specific cancer cell lines. For example, a novel isatin–purine hybrid compound demonstrated potent cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, with IC50 values of 8.93 μM, 10.78 μM, and 9.61 μM, respectively. mdpi.com Brominated plastoquinone analogs have also shown significant antiproliferative activity against various cell lines, including the HCT-116 colon cancer line. nih.gov Furthermore, certain imatinib (B729) derivatives containing a phenylamino-pyrimidine skeleton, structurally related to aminopyrazines, were found to be more potent than imatinib itself against the A549 lung cancer cell line, with IC50 values as low as 6.4 μM. mdpi.com

| Compound/Analog Class | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Source |

|---|---|---|---|---|---|

| Isatin–Purine Hybrid (Compound 15) | IC50: 8.93 µM | IC50: 10.78 µM | - | - | mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | - | IC50: 1.55-4.41 µM | GI50: 1.55-4.41 µM | - | nih.gov |

| Imatinib Derivative (Compound 3c) | - | - | - | IC50: 6.4 µM | mdpi.com |

A key mechanism for the anticancer activity of aminopyrazine analogs is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Dysregulation of CDK2/cyclin E1 activity is linked to tumor growth in various human cancers. nih.gov Structurally related 2-aminopyrimidine (B69317) and 2-aminopurine (B61359) derivatives have been developed as potent and selective inhibitors of CDK2. nih.govfrontiersin.orgnih.gov For instance, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov These inhibitors act by blocking the phosphorylation of retinoblastoma protein, arresting the cell cycle, and inducing apoptosis. mdpi.com The development of selective CDK2 inhibitors is a promising therapeutic strategy for cancers where CDK4/6 inhibitors are not effective. frontiersin.org

Antimicrobial Activities

In addition to their anticancer properties, this compound and its analogs have shown significant potential as antimicrobial agents.

Derivatives of aminopyrazine have demonstrated broad-spectrum antibacterial activity. A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their in vitro antimicrobial activity. nih.govmdpi.com While benzyl (B1604629) derivatives showed no antibacterial activity, phenyl and alkyl derivatives were active. nih.govmdpi.com The activity against Mycobacterium tuberculosis was particularly noteworthy, with 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govmdpi.com Another study on 3-benzylaminopyrazine-2-carboxamides found several compounds with activity against M. tuberculosis H37Rv equivalent to the standard drug pyrazinamide, with MIC values as low as 6 µM. nih.govresearchgate.net Some of these derivatives also showed moderate activity against Staphylococcus aureus. nih.govresearchgate.net Furthermore, a pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacterium, demonstrated potent inhibitory effects against multidrug-resistant S. aureus with an MIC of 15 µg/mL. researchgate.netnih.gov While some pyrazine derivatives have shown activity against E. coli and Bacillus subtilis, the efficacy can vary significantly based on the specific substitutions on the pyrazine core. nih.govfrontiersin.org

| Compound/Analog Class | S. aureus | E. coli | B. subtilis | M. tuberculosis H37Rv | Source |

|---|---|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | - | - | - | MIC: 12.5 µg/mL | nih.govmdpi.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Moderate Activity | - | - | MIC: 6 µM | nih.govresearchgate.net |

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | MIC: 15 µg/mL | - | - | - | researchgate.netnih.gov |

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of pyrazine analogs and their antimicrobial activity is a critical area of research for the development of more potent therapeutic agents. Key structural features that influence activity include the nature and position of substituents on the pyrazine ring. For example, in a study of nicotinamide (B372718) derivatives, the positions of amino and isopropyl groups were found to be crucial for their antifungal activity against C. albicans. nih.gov

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, also plays a significant role in antimicrobial efficacy, as it can affect the compound's ability to penetrate microbial cell membranes. medcraveonline.com The presence of a bromine atom in this compound is expected to increase its lipophilicity, which could potentially enhance its antimicrobial properties. The pyrrolidine (B122466) ring, another key feature of the molecule, may also contribute to its biological activity, as derivatives of this scaffold have been investigated for a range of therapeutic effects.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various heterocyclic compounds, including those with structures related to this compound, has been an active area of investigation.

Radical Scavenging Assays (e.g., DPPH method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant activity of chemical compounds. researchgate.netmdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow. researchgate.net

While specific DPPH assay results for this compound are not detailed in the available literature, studies on related brominated phenolic compounds have demonstrated significant radical scavenging activity. mdpi.com This suggests that the bromo- and amino-substituents on the pyrazine ring of the target compound could contribute to its potential as a free radical scavenger.

Below is a representative table illustrating the kind of data obtained from DPPH assays for various antioxidant compounds.

| Compound | IC50 (µg/mL) |

| BHT (standard) | 4.12 |

| Bromophenol Derivative 1 | 6.41 |

| Bromophenol Derivative 2 | 30.13 |

| α-Tocopherol (standard) | 23.89 |

| This table is for illustrative purposes and does not represent data for this compound. mdpi.com |

Inhibition of Oxidative Stress

Beyond simple radical scavenging, the ability of a compound to inhibit oxidative stress within a biological system is a key indicator of its therapeutic potential. Oxidative stress is a contributing factor to the development of numerous chronic and degenerative diseases. Compounds that can mitigate oxidative stress may do so through various mechanisms, including the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in the cellular stress response. While direct evidence for the inhibition of oxidative stress by this compound is not yet available, the structural motifs present in the molecule suggest that this is a promising area for future research.

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The search for novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazine and pyrazole (B372694) derivatives have been investigated for their anti-inflammatory properties. For example, certain pyrazole derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory cascade. While specific anti-inflammatory data for this compound is not currently available, the general anti-inflammatory potential of related heterocyclic compounds suggests that this would be a worthwhile avenue of investigation.

Anticonvulsant Properties

Epilepsy and other seizure disorders affect a significant portion of the population, and there is an ongoing need for new anticonvulsant drugs with improved efficacy and fewer side effects. A variety of chemical structures have been explored for their anticonvulsant potential. Notably, derivatives of pyrrolidine-2,5-dione have shown promise in preclinical studies. nih.gov These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent different types of seizures.

While the core structure of this compound differs from the pyrrolidine-2,5-diones, the presence of the pyrrolidine moiety is a point of interest. Further research is needed to determine if this particular combination of a pyrazine ring and a pyrrolidine substituent confers anticonvulsant activity. The study of 4-aminopyridine-induced epileptiform activity in rat hippocampus provides a model for investigating the mechanisms of action of potential anticonvulsant agents.

Mechanism of Action Related to GABA Receptors and Ion Channels

The precise mechanism of action for this compound concerning GABA receptors and ion channels has not been specifically elucidated. However, the broader class of nitrogen-containing heterocyclic compounds, including pyrazine derivatives, has been a subject of investigation for their effects on the central nervous system.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA-A receptors, are significant targets for anticonvulsant drugs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability. While direct evidence is lacking for this compound, studies on related aminopyridazine derivatives of GABA have shown that they can act as selective GABA-A receptor antagonists. nih.gov These antagonists compete with GABA for binding, thereby reducing the inhibitory effect. nih.gov It is plausible that aminopyrazine derivatives could also interact with GABA receptors, although their specific mode of action (as an agonist, antagonist, or modulator) would require experimental verification.

Voltage-gated ion channels, such as sodium and calcium channels, are also crucial in regulating neuronal excitability and are common targets for anticonvulsant medications. The mechanism of many antiepileptic drugs involves the blockade of these channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity. iomcworld.org Some pyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anticonvulsant properties, though their mechanism of action was determined not to be primarily through the inhibition of voltage-dependent sodium channels. nih.gov

In Vivo Anticonvulsant Models (e.g., MES, scPTZ)

Animal models of epilepsy are essential for the preliminary evaluation of the anticonvulsant potential of new chemical entities. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used screening models. The MES test is considered a model for generalized tonic-clonic seizures, and compounds effective in this model are often thought to act by preventing seizure spread, possibly through effects on sodium channels. The scPTZ test is a model for myoclonic and absence seizures, and efficacy in this model often suggests an action on the GABAergic system.

While no specific data for this compound in these models are available, various pyrazine and related heterocyclic derivatives have been assessed. For instance, novel pyrrole[1,2-a]pyrazine derivatives have demonstrated promising seizure protection in MES, scMET (a variation of scPTZ), and 6 Hz seizure models. nih.gov Similarly, some novel 1,2,4-triazine (B1199460) derivatives have shown potent anticonvulsant activity in both MES and scPTZ tests. iomcworld.org These findings suggest that the broader structural class to which this compound belongs has the potential for anticonvulsant activity.

Table 1: Anticonvulsant Activity of Selected Heterocyclic Compounds (Not including this compound)

| Compound Class | Anticonvulsant Model | Observed Activity | Reference |

|---|---|---|---|

| Pyrrole[1,2-a]pyrazine derivatives | MES, scMET, 6 Hz | Promising seizure protection | nih.gov |

| 1,2,4-Triazine derivatives | MES, scPTZ | Potent anticonvulsant agents | iomcworld.org |

Other Potential Pharmacological Activities

The pyrazine ring is a versatile scaffold found in numerous compounds with a wide array of biological activities.

Antiviral Applications

Pyrazine derivatives have emerged as a promising class of compounds with potential antiviral applications. A number of pyrazine conjugates have been synthesized and screened for their activity against SARS-CoV-2, with some showing significant potency. nih.gov In another study, a 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine derivative demonstrated in vitro antiviral activity against a range of viruses, including measles, some influenza viruses, herpes simplex, and vaccinia viruses. karger.com These findings indicate that the pyrazine core could be a valuable starting point for the development of new antiviral agents.

Immunomodulatory Effects

The immunomodulatory potential of pyrazine derivatives is an area of growing interest. Pyrazine-containing compounds have been reported to possess anti-inflammatory properties. nih.govresearchgate.net The synthesis of pyrazine-containing hybrids is being explored for their ability to modulate key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes and suppressing the production of pro-inflammatory cytokines. While specific studies on the immunomodulatory effects of this compound are not available, the general anti-inflammatory profile of the pyrazine class suggests this as a possible area of activity.

Receptor Binding Studies (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which are G protein-coupled receptors, play a crucial role in various physiological processes and are attractive drug targets. Research has shown that various pyridine (B92270) and pyrazine derivatives can bind to adenosine receptors. nih.govresearchgate.net For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov Furthermore, nih.govnih.govnih.govtriazolo[1,5-a]pyrazines have been synthesized as adenosine A2A receptor antagonists. researchgate.net These studies suggest that the pyrazine scaffold can be a key element for designing ligands that target adenosine receptors.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Improved Yields and Selectivity

The development of efficient and scalable synthetic methodologies is paramount for the thorough investigation of any novel compound. Future research should focus on moving beyond existing synthetic strategies to develop novel routes for the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine that offer improved yields, higher selectivity, and greater cost-effectiveness. mdpi.comnih.gov The exploration of green chemistry principles, such as the use of less hazardous solvents and reagents, and the development of one-pot syntheses could significantly enhance the accessibility of this compound for further research. mdpi.com

Moreover, the application of modern synthetic techniques, including microwave-assisted organic synthesis (MAOS) and flow chemistry, could lead to accelerated reaction times and improved process control. A comparative analysis of different synthetic approaches, detailing reaction conditions, catalyst systems, yields, and purities, would be invaluable.

| Synthetic Route | Key Reagents | Reaction Conditions | Reported Yield (%) | Selectivity |

| Illustrative Route A | 2,3,5-tribromopyrazine, Pyrrolidine (B122466) | 100°C, 12h, Dioxane | 45 | Moderate |

| Illustrative Route B | 2-Amino-3,5-dibromopyrazine, Pyrrolidine | 80°C, 24h, DMF | 60 | High |

| Proposed Route C | 2-Amino-5-bromopyrazine, N-Bromosuccinimide, Pyrrolidine | Microwave, 150W, 30 min | >85 (projected) | High |

This table presents illustrative data for comparative purposes and does not reflect experimentally verified results for this compound.

Design and Synthesis of Conformationally Restricted Analogs

To explore the structure-activity relationship (SAR) of this compound, the design and synthesis of conformationally restricted analogs are a crucial next step. nih.govlifechemicals.comlifechemicals.com By introducing structural constraints, researchers can gain insights into the bioactive conformation of the molecule, which is the specific three-dimensional shape it adopts when interacting with a biological target. unina.it This can lead to the development of analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Strategies for conformational restriction could include the incorporation of the pyrrolidine ring into a bicyclic system or the introduction of bulky substituents to limit rotational freedom. The synthesis and biological evaluation of a library of such analogs would provide a deeper understanding of the pharmacophore and guide the design of more effective compounds. lifechemicals.com

In-depth Mechanistic Studies of Biological Activities

A fundamental research gap is the elucidation of the biological activities and mechanism of action of this compound. sygnaturediscovery.comgithub.ioresearchgate.net High-throughput screening against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, could identify initial areas of biological activity. github.io Once a primary activity is identified, further studies will be necessary to pinpoint the specific molecular target and unravel the mechanism by which the compound exerts its effects. nih.gov

Techniques such as target-based assays, cellular thermal shift assays (CETSA), and affinity chromatography could be employed for target identification. Subsequent mechanistic studies might involve enzymatic assays, receptor binding studies, and analysis of downstream signaling pathways to build a comprehensive picture of the compound's mode of action. sygnaturediscovery.com

In Vivo Efficacy and Toxicity Profiling

Should in vitro studies reveal promising biological activity, the next logical step is to assess the in vivo efficacy and toxicity of this compound in relevant animal models. researchgate.netcreative-bioarray.com Efficacy studies would be designed to determine if the compound can produce the desired therapeutic effect in a living organism. The choice of animal model would be dictated by the specific biological activity identified in earlier studies.

| Parameter | Illustrative Value (Rodent Model) | Unit |

| LD50 (Oral) | >2000 | mg/kg |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 | mg/kg/day |

| Maximum Tolerated Dose (MTD) | 500 | mg/kg |

This table presents illustrative data for comparative purposes and does not reflect experimentally verified results for this compound.

Development of Prodrug Strategies

To overcome potential pharmacokinetic limitations such as poor solubility, low permeability, or rapid metabolism, the development of prodrug strategies for this compound should be considered. acs.orgnih.govactamedicamarisiensis.ro Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical processes. actamedicamarisiensis.ro

A well-designed prodrug can improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, leading to enhanced bioavailability and therapeutic efficacy. acs.orgnih.gov For this compound, the primary amino group could be a suitable handle for the attachment of various promoieties to create ester, carbamate, or amide-based prodrugs. nih.gov

Combination Therapy Potential

In many therapeutic areas, particularly in the treatment of complex diseases like cancer, combination therapy has become a standard of care. Investigating the potential of this compound for use in combination with other therapeutic agents could reveal synergistic or additive effects. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to improved treatment outcomes and potentially reduce the required doses of individual drugs, thereby minimizing side effects.

Initial in vitro studies using checkerboard assays could be employed to screen for synergistic interactions with a panel of standard-of-care drugs relevant to the identified biological activity of this compound. Promising combinations could then be further evaluated in vivo.

Application in Material Science or Other Non-Pharmaceutical Fields

Beyond its potential in the life sciences, the unique chemical structure of this compound may lend itself to applications in material science or other non-pharmaceutical fields. Pyrazine (B50134) derivatives are known to have interesting electronic and photophysical properties, and have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and as components of functional polymers. rsc.orgresearchgate.nettandfonline.com

Future research could explore the synthesis of polymers incorporating the this compound moiety and characterize their thermal, mechanical, and electronic properties. The presence of both amino and bromo substituents offers opportunities for further chemical modification and polymerization. Additionally, its properties as a ligand in coordination chemistry could be explored. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, and how do starting material choices impact yield and purity?

- Methodological Answer : Common routes involve halogenation of pyrazine precursors followed by nucleophilic substitution. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while the pyrrolidine substituent is introduced via Buchwald-Hartwig amination or Ullmann coupling . Starting materials like 2-amino-3-pyrrolidin-1-ylpyrazine are critical; impurities in precursors (e.g., incomplete bromination) often necessitate purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrrolidine ring protons appear as multiplet signals between δ 1.8–3.5 ppm, while the amino group (NH₂) shows a broad singlet near δ 5.5–6.0 ppm. The bromine atom deshields adjacent carbons, with C5 (Br-substituted) appearing at ~110–120 ppm in ¹³C NMR .

- HRMS : A molecular ion peak at m/z ≈ 256–258 (M+H⁺) confirms the molecular formula (C₈H₁₀BrN₅). Isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) are critical for validation .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Methodological Answer : The compound’s pyrazine-pyrrolidine scaffold is a privileged structure in kinase inhibitors and antimicrobial agents. Its bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling for structure-activity relationship (SAR) studies. For example, replacing Br with aryl/heteroaryl groups can modulate lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in regiochemical assignments when substituents occupy adjacent positions on the pyrazine ring?

- Methodological Answer : Conflicting NMR/X-ray data may arise from dynamic rotational isomerism or crystal packing effects. To resolve this:

- Use NOESY/ROESY to identify spatial proximity between pyrrolidine protons and adjacent substituents.

- Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR chemical shifts, prioritizing conformers with <2 ppm deviation .

- Single-crystal X-ray diffraction provides definitive regiochemical proof, as seen in analogous pyrrolopyrazine structures .

Q. What strategies optimize the catalytic efficiency of cross-coupling reactions involving the bromine substituent?

- Methodological Answer :

- Ligand selection : Bulky ligands (e.g., XPhos) enhance turnover in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates.

- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of aryl boronic acids, while microwave irradiation reduces reaction times from hours to minutes .

- Additives : K₂CO₃ or Cs₂CO₃ as bases mitigate protodeboronation side reactions. For challenging substrates, Ni-catalyzed systems offer better functional group tolerance .

Q. How do steric and electronic effects of the pyrrolidin-1-yl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : The pyrrolidine ring’s chair conformation can hinder nucleophilic attack at C3, requiring elevated temperatures (>80°C) for SNAr reactions.

- Electronic effects : The electron-donating pyrrolidine group activates the pyrazine ring toward electrophilic substitution but deactivates it toward nucleophiles. Computational studies (e.g., NBO analysis) quantify this by mapping charge distribution at C5 (Br site) vs. C3 (pyrrolidine site) .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect bioavailability in preclinical studies?

- Methodological Answer :

- PXRD identifies polymorphs via distinct diffraction patterns (e.g., Form I at 2θ = 12.3° vs. Form II at 2θ = 14.7°).

- DSC/TGA measures thermal stability; metastable polymorphs often exhibit lower melting points and higher solubility, crucial for in vivo absorption.

- Dissolution testing in simulated gastric fluid (pH 1.2) correlates polymorph stability with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Re-evaluate force fields : Molecular dynamics simulations using OPLS-AA may underestimate hydrogen-bonding interactions. Switch to GAFF2 or CHARMM36 for improved accuracy.

- Experimental validation : Use shake-flask method with HPLC quantification at multiple pH levels. For example, logP calculations may fail if the compound ionizes in aqueous media, requiring pKa determination via potentiometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。